molecular formula C7H7NO3 B13956940 3-(Hydroxymethyl)-4-nitrosophenol CAS No. 161368-67-8

3-(Hydroxymethyl)-4-nitrosophenol

Cat. No.: B13956940
CAS No.: 161368-67-8
M. Wt: 153.14 g/mol
InChI Key: GGOLBXYMRAWBID-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-nitrosophenol (CAS: Not explicitly listed in evidence) is a phenolic compound featuring a hydroxymethyl (–CH2OH) group at the C3 position and a nitroso (–NO) group at the C4 position. This compound is structurally distinct from its nitro (–NO2) analogs, such as 4-nitrophenol or 3-nitrophenol, due to the redox-labile nitroso moiety. Nitroso compounds are often intermediates in redox reactions; for instance, 4-nitrophenol is reduced to 4-nitrosophenol during catalytic processes . The hydroxymethyl group may enhance solubility in polar solvents and influence reactivity, such as participation in hydrogen bonding or esterification reactions .

Properties

CAS No.

161368-67-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(hydroxymethyl)-4-nitrosophenol

InChI

InChI=1S/C7H7NO3/c9-4-5-3-6(10)1-2-7(5)8-11/h1-3,9-10H,4H2

InChI Key

GGOLBXYMRAWBID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CO)N=O

Origin of Product

United States

Preparation Methods

Nitration of 3-(Hydroxymethyl)phenol

The primary synthetic route to 3-(hydroxymethyl)-4-nitrosophenol begins with the nitration of 3-(hydroxymethyl)phenol. This process introduces a nitro group (-NO₂) at the 4-position of the phenol ring.

  • Reagents and Conditions:

    • Starting material: 3-(hydroxymethyl)phenol
    • Nitrating agents: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)
    • Temperature control: The reaction is exothermic; temperature is carefully maintained to avoid over-nitration or decomposition.
    • Typical temperature range: Controlled, often below 50°C
  • Process Overview:

    • Slowly add 3-(hydroxymethyl)phenol to the nitrating mixture with stirring.
    • Maintain temperature with an ice bath or cooling system.
    • After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.
  • Industrial Adaptation:

    • Continuous flow reactors are used to enhance safety and control.
    • Catalysts and optimized parameters improve yield and purity.

This method yields 3-(hydroxymethyl)-4-nitrophenol, which can be further processed to the nitroso derivative if needed.

Nitrosation to Form 3-(Hydroxymethyl)-4-nitrosophenol

The conversion of the nitro group to a nitroso group (-NO) is typically achieved through nitrosation reactions. Nitrosation of phenolic compounds is well-documented and can be adapted for 3-(hydroxymethyl)-4-nitrosophenol.

  • Nitrosation Agents and Conditions:

    • Nitrous acid (generated in situ from sodium nitrite and acid)
    • Nitrous anhydride (N₂O₃) as a liquefied reagent
    • Reaction medium: aqueous or mixed solvents with phenol and catalyst
    • Temperature: Low temperatures (0 ± 2 °C) to maintain selectivity and prevent side reactions
  • Example Procedure:

    • Prepare a mixture of phenol, water, and catalyst (e.g., ammonium chloride).
    • Cool the mixture to near 0 °C.
    • Gradually add liquefied nitrous anhydride over several hours with vigorous stirring.
    • Maintain temperature strictly to avoid decomposition.
    • Upon completion, the product precipitates and is filtered, washed with cold water, and dried under vacuum.
  • Yields and Purity:

    • Yields of nitrosophenol compounds via this method range from 80% to 89%.
    • The product often crystallizes as a bronze-colored solid with melting points around 125-130 °C (decomposition observed).

Alternative Synthetic Routes and Reduction Methods

  • Reduction of Nitro to Amino Derivatives:
    3-(Hydroxymethyl)-4-nitrophenol can be reduced to 3-(hydroxymethyl)-4-aminophenol using hydrogen gas and palladium on carbon (Pd/C) catalyst under mild conditions. This step is sometimes used as an intermediate in the preparation of nitroso derivatives or other functionalized compounds.

  • Oxidation and Substitution Reactions:
    The hydroxymethyl group can be oxidized to carboxylic acid derivatives, and the phenolic hydroxyl can undergo electrophilic substitution, providing routes to functionalized nitrosophenols.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Yield (%) Notes
Nitration 3-(Hydroxymethyl)phenol + H₂SO₄ + HNO₃ Controlled, <50°C High Exothermic; requires cooling
Nitrosation Phenol + liquefied nitrous anhydride + catalyst 0 ± 2 °C 80-89 Slow addition; bronze crystalline product
Reduction (optional) H₂ + Pd/C catalyst Room temp ~94 Converts nitro to amino group
Oxidation (optional) KMnO₄ or CrO₃ Alkaline medium Variable Hydroxymethyl to carboxylic acid

In-Depth Research Findings and Notes

  • The nitration reaction is sensitive to temperature; overheating leads to over-nitration or degradation.
  • Continuous flow reactors in industry allow precise control, reducing side reactions and improving safety.
  • Nitrosation with liquefied nitrous anhydride is advantageous due to controlled reagent addition and better yield compared to classical nitrous acid methods.
  • The nitroso group is sensitive and can undergo further reactions; thus, isolation under inert atmosphere and low temperature is recommended.
  • Reduction and oxidation steps provide versatile synthetic pathways for derivatization of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-nitrosophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-4-nitrosophenol.

    Reduction: Formation of 3-(Hydroxymethyl)-4-aminophenol.

    Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-nitrosophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydroxymethyl group can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Data of Selected Phenolic Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number
3-(Hydroxymethyl)-4-nitrosophenol* C₇H₇NO₃ 153.14 –CH2OH (C3), –NO (C4) N/A
4-Nitrosophenol C₆H₅NO₂ 123.11 –NO (C4) 104-91-6
4-Nitrophenol C₆H₅NO₃ 139.11 –NO2 (C4) 100-02-7
3-Nitrophenol C₆H₅NO₃ 139.11 –NO2 (C3) 554-84-7
3-(Hydroxymethyl)-4-nitrophenol C₇H₇NO₄ 169.13 –CH2OH (C3), –NO2 (C4) 60463-12-9

*Hypothetical data inferred from related compounds.

Key Observations :

  • Nitroso vs. Nitro Groups: The nitroso group (–NO) in 3-(Hydroxymethyl)-4-nitrosophenol is less stable and more reactive than nitro groups (–NO2), making it prone to redox transformations. For example, 4-nitrosophenol forms under alkaline conditions during peroxynitrite decomposition and can be further oxidized to nitrophenols .
  • Hydroxymethyl Influence: The hydroxymethyl group increases hydrophilicity compared to methyl or nitro-substituted analogs (e.g., 4-methyl-3-nitrophenol, C₇H₇NO₃ ). This group may also participate in intramolecular hydrogen bonding, altering reactivity.

Biological Activity

3-(Hydroxymethyl)-4-nitrosophenol, also known as 3-(Hydroxymethyl)-4-nitrophenol, is an organic compound characterized by its unique functional groups, which include a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenolic ring. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis and polymer science. This article delves into the biological activity of 3-(Hydroxymethyl)-4-nitrosophenol, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : Approximately 169.14 g/mol
  • Melting Point : 111°C to 113°C

The presence of both hydroxymethyl and nitro groups contributes to the compound's reactivity and biological interactions. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules, potentially influencing various biochemical pathways .

The biological activity of 3-(Hydroxymethyl)-4-nitrosophenol can be attributed to its ability to generate reactive intermediates through the reduction of the nitro group. These intermediates can interact with proteins, nucleic acids, and lipids, leading to alterations in cellular functions. Specific studies have indicated that compounds with similar structures exhibit:

  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Antitumor Activity : Indications of cytotoxic effects on cancer cell lines.

Antioxidant Properties

A study evaluating the antioxidant capacity of similar nitrophenolic compounds showed significant radical scavenging activity. The compound demonstrated effectiveness against both DPPH and ABTS radicals, indicating its potential as an antioxidant agent .

Enzyme Inhibition Studies

Research on enzyme inhibition has revealed that 3-(Hydroxymethyl)-4-nitrosophenol may inhibit key enzymes such as:

  • α-Glucosidase : Important for carbohydrate metabolism; inhibition could be beneficial in managing diabetes.
  • Pancreatic Lipase : Involved in fat digestion; inhibition may aid in weight management and obesity treatment.

The IC50 values for enzyme inhibition were found to be comparable to established inhibitors, suggesting potential therapeutic applications .

Case Studies

  • Cytotoxicity on Cancer Cell Lines :
    • A study conducted on HL-60 cells (human promyelocytic leukemia cells) indicated that compounds structurally related to 3-(Hydroxymethyl)-4-nitrosophenol exhibited cytotoxic effects, leading to increased levels of c-fos mRNA. This suggests a mechanism involving modulation of gene expression related to cell proliferation and differentiation .
  • In Vivo Studies :
    • Limited in vivo studies have been conducted; however, preliminary results indicate that similar compounds can exhibit anti-inflammatory properties by modulating cytokine production in animal models.
Study FocusFindings
Antioxidant ActivitySignificant scavenging of DPPH and ABTS radicals
Enzyme Inhibition (α-Glucosidase)Comparable IC50 values to established inhibitors
Cytotoxicity on HL-60 CellsIncreased c-fos mRNA levels indicating potential effects

Applications

3-(Hydroxymethyl)-4-nitrosophenol has potential applications across various sectors:

  • Pharmaceuticals : As a lead compound for developing new drugs targeting metabolic disorders and cancer.
  • Food Industry : Utilized for its antioxidant properties to enhance food preservation.
  • Polymer Science : Acts as a reagent in organic synthesis for creating novel materials.

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